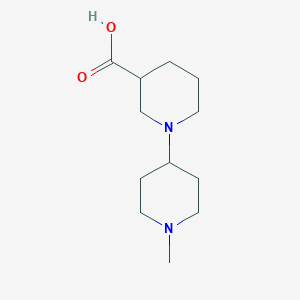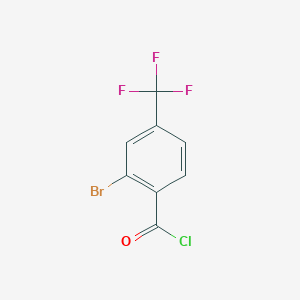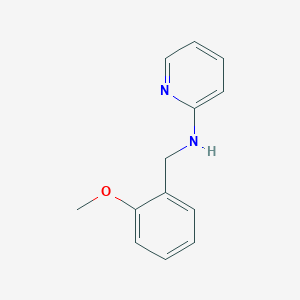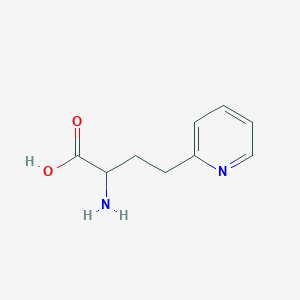
2-Amino-4-(pyridin-2-yl)butanoic acid
Übersicht
Beschreibung
“2-Amino-4-(pyridin-2-yl)butanoic acid” is a chemical compound with the CAS Number: 1240588-62-8 . It has a molecular weight of 180.21 . The IUPAC name for this compound is (2S)-2-amino-4-(4-pyridinyl)butanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2O2/c10-8(9(12)13)2-1-7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)/t8-/m0/s1 . This indicates the presence of a pyridinyl group and an amino group in the butanoic acid structure.Wissenschaftliche Forschungsanwendungen
Chemistry and Properties of Pyridine Derivatives
2-Amino-4-(pyridin-2-yl)butanoic acid is a compound that can be linked to the broader category of pyridine derivatives. These derivatives are essential in various fields, including medicinal chemistry, due to their diverse biological activities and roles in chemosensing applications. Pyridine derivatives exhibit antifungal, antibacterial, antioxidant, and anticancer activities, among others. Their high affinity for different ions and neutral species also makes them effective chemosensors for detecting various entities in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Biomedical Applications
The structural versatility of pyridine and its derivatives lends them to significant biomedical applications. For example, compounds with a pyridine scaffold, including analogs like this compound, have been explored for their potential in drug synthesis, notably in cancer treatment and medical materials. Levulinic acid (LEV), a key building block derived entirely from biomass, highlights the utility of pyridine derivatives in synthesizing a variety of value-added chemicals. These derivatives play a crucial role in drug synthesis by offering a cleaner reaction pathway, reducing synthesis costs, and enhancing the specificity of drug delivery systems (Zhang et al., 2021).
Role in Catalysis
Pyridine derivatives also find significant application in catalysis, particularly in synthesizing complex molecules. The medicinal and pharmaceutical industries leverage the pyranopyrimidine core, prevalent among pyridine derivatives, for its bioavailability and broader synthetic applications. Recent investigations underscore the importance of hybrid catalysts, including organocatalysts and nanocatalysts, in developing pyranopyrimidine scaffolds, demonstrating the critical role of pyridine derivatives in advancing synthetic chemistry (Parmar et al., 2023).
Sensing and Analytical Applications
Pyridine derivatives, including this compound, are integral to developing effective chemosensors. These compounds exhibit a high affinity for various ions and neutral species, making them valuable in analytical chemistry for detecting different species across environmental, agricultural, and biological matrices. Their unique properties and structural flexibility enable the design of compounds with high selectivity and sensitivity for specific analytical applications (Abu-Taweel et al., 2022).
Wirkmechanismus
Target of Action
It is known that similar compounds have been used as inhibitors of collagen prolyl-4-hydroxylase , suggesting a potential role in collagen synthesis and stability.
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity .
Biochemical Pathways
Given its potential role as an inhibitor of collagen prolyl-4-hydroxylase , it may affect the biosynthesis of collagen, a key structural protein in various tissues.
Result of Action
Given its potential role as an inhibitor of collagen prolyl-4-hydroxylase , it may influence the structure and function of collagen-containing tissues.
Eigenschaften
IUPAC Name |
2-amino-4-pyridin-2-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(12)13)5-4-7-3-1-2-6-11-7/h1-3,6,8H,4-5,10H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRUMPBLRJLYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



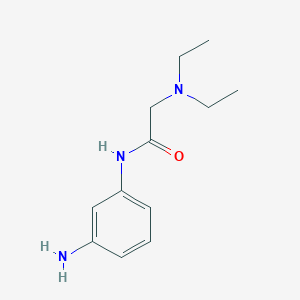
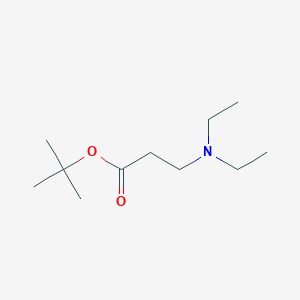

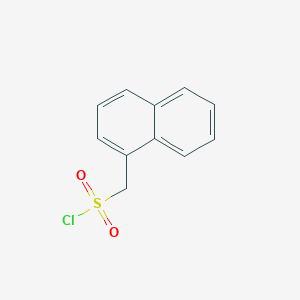
![Ethyl[(naphthalen-2-yl)methyl]amine](/img/structure/B3289208.png)



![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B3289227.png)
